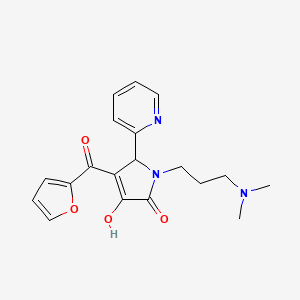

![molecular formula C20H21N7O2 B2496656 3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-58-7](/img/structure/B2496656.png)

3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals with a complex structure that includes pyrimidine and pyrazole rings. These types of compounds are known for a wide range of biological activities and have been the subject of research for their potential applications in various fields of chemistry and pharmacology, excluding their use as drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of compounds similar to the one you mentioned often involves multi-step reactions, starting from basic building blocks such as aminopyrazoles, aldehydes, and ketones. For example, a method reported for the preparation of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones involves the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ketones under mild conditions using catalytic InCl3 (Ismail et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds reveals a complex arrangement of rings and substituents. Spectroscopic methods such as NMR and IR spectroscopy, along with X-ray crystallography, are crucial for elucidating these structures. The presence of multiple rings leads to a variety of interactions, including hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of this class of compounds often involves interactions at the pyrazole and pyrimidine rings. These can participate in further reactions such as alkylation, acylation, and nucleophilic substitutions, depending on the functional groups present. The unique structure of these compounds allows for a broad range of chemical transformations, enabling the synthesis of derivatives with varied biological activities.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The presence of aromatic systems within the compound contributes to its stability and affects its physical characteristics. These properties are essential for determining the compound's suitability for further applications and studies.

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups and molecular framework. Their stability under various conditions, reactivity towards different reagents, and potential for forming derivatives are of particular interest. Studies on these aspects facilitate the exploration of their utility in medicinal chemistry and other areas.

References

- Ismail, Bhaskar Kuthati, G. Thalari, Venkatesham Bommarapu, Chaitanya Mulakayala, S. K. Chitta, & Naveen Mulakayala. (2017). Synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones and their evaluation for anticancer activity. Bioorganic & medicinal chemistry letters, 27(6), 1446-1450. LinkThis overview provides a glimpse into the complex chemistry of compounds similar to "3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione". The referenced work highlights the ongoing interest in synthesizing and studying such compounds, despite the focus being away from their application as drugs.

Applications De Recherche Scientifique

Synthesis Methodologies

Solid-Phase Parallel Synthesis : This compound's derivatives are synthesized using solid-phase parallel synthesis methodology. This method is efficient for creating libraries of nucleosides, which are vital in drug discovery and biochemical studies (Ramasamy et al., 2005).

Catalyst-Free Synthesis in Water : A catalyst-free synthesis approach for related pyrimidines has been developed, demonstrating the potential for eco-friendlier and simpler production methods (Rahmati & Khalesi, 2012).

Pharmacological Research

Urease Inhibition : Certain derivatives have been explored for their urease inhibition properties, showing varying degrees of effectiveness. This has implications for treatments of diseases like peptic ulcers and urinary tract infections (Rauf et al., 2010).

Antithrombotic Properties : Some derivatives have shown promise as new antithrombotic compounds with favorable cerebral and peripheral effects, indicating potential in cardiovascular therapy (Furrer, Wágner, & Fehlhaber, 1994).

Anticancer Activity : Novel spiro derivatives have been synthesized and evaluated for anticancer properties. Some compounds exhibited significant anti-proliferative properties in vitro, indicating potential applications in cancer therapy (Ismail et al., 2017).

Chemical Synthesis and Applications

Novel Multicomponent Synthesis : Efficient synthesis of pyridine-pyrimidines via a three-component reaction, showcasing the versatility and potential for creating a wide array of derivatives for various applications (Rahmani et al., 2018).

Microwave Irradiative Cyclocondensation : This method has been used for synthesizing pyrimidine linked pyrazole heterocyclics, indicating a faster and more efficient route for compound synthesis, beneficial in medicinal chemistry (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to inhibition of the target’s function.

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities, it’s plausible that the compound may interfere with the biochemical pathways essential for the survival and proliferation ofLeishmania and Plasmodium species .

Result of Action

Similar compounds have shown significant inhibition effects againstPlasmodium berghei, suggesting potential antimalarial activity .

Propriétés

IUPAC Name |

6-benzyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-12-15(13(2)26(3)25-12)9-21-19-22-10-16-17(23-19)24-20(29)27(18(16)28)11-14-7-5-4-6-8-14/h4-8,10H,9,11H2,1-3H3,(H2,21,22,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZPTRMHBPXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)